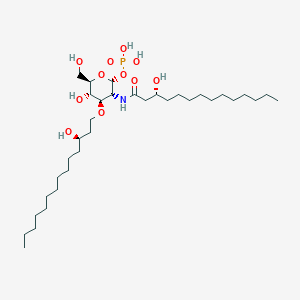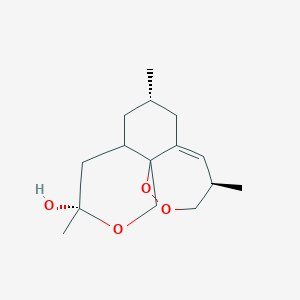
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as PHOSPHATIDYLINOSITOL 3-KINASE INHIBITOR and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation has been implicated in the development of cancer and other diseases. By inhibiting this pathway, this compound can prevent the abnormal growth and proliferation of cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate is its specificity for the PI3K/AKT/mTOR signaling pathway. This makes it a valuable tool for studying the role of this pathway in disease. However, its complex synthesis method and high cost can limit its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate. One promising direction is the development of more efficient synthesis methods that can reduce the cost and complexity of producing this compound. Another direction is the investigation of its potential therapeutic applications in the treatment of cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate is a complex process that involves several chemical reactions. The most common method for synthesizing this compound is through the use of solid-phase synthesis. This method involves the use of a resin-bound linker molecule that is attached to the N-terminus of the peptide chain. The linker molecule is then used to attach the lipid tail, which is synthesized separately, to the peptide chain. This process is repeated until the desired length of the peptide chain is achieved.
Applications De Recherche Scientifique
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. This makes it a promising candidate for the treatment of cancer and other diseases that are characterized by abnormal cell growth.
Propriétés
Numéro CAS |
132760-25-9 |
|---|---|
Formule moléculaire |
C34H68NO11P |
Poids moléculaire |
697.9 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecoxy]oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C34H68NO11P/c1-3-5-7-9-11-13-15-17-19-21-27(37)23-24-44-33-31(34(46-47(41,42)43)45-29(26-36)32(33)40)35-30(39)25-28(38)22-20-18-16-14-12-10-8-6-4-2/h27-29,31-34,36-38,40H,3-26H2,1-2H3,(H,35,39)(H2,41,42,43)/t27-,28-,29-,31-,32-,33-,34-/m1/s1 |
Clé InChI |
NOENDKGYYASFRD-BJZQHSSQSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](CCO[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCC(CCOC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCC(CCOC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
Synonymes |
2-deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate 3-HTD-gluphos |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)

![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)

![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
